molecular formula C12H18O2S B15208707 (1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol CAS No. 61295-49-6

(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol

Cat. No.: B15208707
CAS No.: 61295-49-6
M. Wt: 226.34 g/mol
InChI Key: MRCIRGIJKHZXFW-GHMZBOCLSA-N
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Description

Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol is an organic compound that features a cyclohexanol ring substituted with a 2,5-dimethylfuran-3-ylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol typically involves the reaction of 2,5-dimethylfuran-3-thiol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethyl sulfoxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism by which Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol exerts its effects involves interactions with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol is unique due to the presence of both a furan ring and a cyclohexanol moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61295-49-6

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

(1R,2R)-2-(2,5-dimethylfuran-3-yl)sulfanylcyclohexan-1-ol

InChI

InChI=1S/C12H18O2S/c1-8-7-12(9(2)14-8)15-11-6-4-3-5-10(11)13/h7,10-11,13H,3-6H2,1-2H3/t10-,11-/m1/s1

InChI Key

MRCIRGIJKHZXFW-GHMZBOCLSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)S[C@@H]2CCCC[C@H]2O

Canonical SMILES

CC1=CC(=C(O1)C)SC2CCCCC2O

Origin of Product

United States

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